2-(4-Ethoxy-2-methylphenyl)phenol

Description

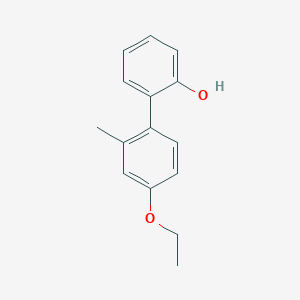

2-(4-Ethoxy-2-methylphenyl)phenol is a substituted biphenyl compound featuring a phenol group (hydroxyl attached to a benzene ring) at the 2-position of a second benzene ring substituted with a 4-ethoxy (-OCH₂CH₃) and 2-methyl (-CH₃) group.

Properties

IUPAC Name |

2-(4-ethoxy-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-17-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16/h4-10,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOOIFCPMMSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683538 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-76-2 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions . For instance, the reaction of 4-ethoxy-2-methylphenyl chloride with phenol in the presence of a base such as sodium hydroxide can yield the desired product.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexanol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- Serves as a precursor for synthesizing more complex organic molecules and polymers.

- Utilized in the development of new materials with tailored properties.

-

Chemical Reactions:

- Undergoes oxidation to produce quinones, which are important in various chemical applications.

- Participates in electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.

Biology

-

Enzyme Inhibition Studies:

- Investigated for its potential to inhibit specific enzymes, contributing to drug discovery and development.

- The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity.

-

Protein Interaction Studies:

- Explored for its role in influencing protein interactions, which is crucial in understanding biochemical pathways.

Industrial Applications

-

Production of Plastics and Coatings:

- Used in the manufacturing of thermally stable plastics and flame-resistant coatings.

- Enhances the durability and performance of industrial products.

-

Adhesives:

- Incorporated into adhesive formulations to improve bonding strength and thermal resistance.

Case Studies

-

Enzyme Inhibition Research:

A study explored the inhibition effects of 2-(4-Ethoxy-2-methylphenyl)phenol on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications. -

Material Science Application:

In industrial settings, this compound has been incorporated into polymer matrices to enhance thermal stability and flame resistance, demonstrating its effectiveness in improving material performance under extreme conditions.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Substituent Effects on Properties

Electronic Effects

- Ethoxy vs. Methoxy: The ethoxy group (-OCH₂CH₃) in this compound is more electron-donating than methoxy (-OCH₃) due to its larger alkyl chain, enhancing the compound’s solubility in non-polar solvents compared to methoxy analogues like 4-Ethyl-2-methoxyphenol .

Hydrogen Bonding and Acidity

- The phenolic -OH group enables strong hydrogen bonding, as seen in imino-methyl derivatives (e.g., 2-Ethoxy-6-[(4-methylphenyl)imino]methylphenol), where O–H⋯N bonds stabilize molecular conformations .

- Eugenol’s lower acidity (pKa ~10.3) compared to unsubstituted phenol (pKa ~9.9) highlights the electron-donating effects of methoxy and allyl groups .

Experimental and Computational Insights

Structural Characterization

- Crystallography: Tools like SHELXL and ORTEP-III () are critical for resolving hydrogen-bonding networks and conformational isomerism in phenolic derivatives. For example, (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol exhibits two independent conformers stabilized by O–H⋯N bonds .

- Synthetic Protocols: Analogues are often synthesized via Schiff base reactions (e.g., condensation of aldehydes with amines) or nucleophilic substitutions, as seen in the preparation of 2-ethoxy-6-imino-methylphenol .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-(4-Ethoxy-2-methylphenyl)phenol, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of substituted phenolic precursors or Suzuki-Miyaura cross-coupling reactions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying aromatic protons (δ 6.5–7.5 ppm) and ethoxy/methyl groups (δ 1.3–1.5 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂). Infrared (IR) spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and ether (1050–1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What are the key functional groups in this compound that dictate its reactivity?

- Methodological Answer : The phenolic hydroxyl group enables hydrogen bonding and participation in electrophilic substitution reactions. The ethoxy group acts as an electron-donating substituent, directing electrophilic attack to specific positions on the aromatic ring. The methyl group enhances steric effects, influencing regioselectivity in further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences, incubation times). To address this:

- Standardize protocols using CLSI/MIC guidelines for antimicrobial testing.

- Perform dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. therapeutic effects.

- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer : Degradation is minimized by:

- Buffering solutions to pH 6–8 (prevents phenolic OH deprotonation).

- Adding antioxidants (0.1% ascorbic acid) to inhibit oxidation.

- Storing stock solutions in anhydrous DMSO at –80°C, with <1 week freeze-thaw cycles .

Q. How do computational methods aid in predicting the environmental fate of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP (hydrophobicity) and biodegradation half-lives. Molecular dynamics simulations predict binding to soil organic matter (kaolinite models) or atmospheric oxidation pathways via OH radical interactions .

Q. What advanced techniques validate crystallographic data when X-ray diffraction is unavailable?

- Methodological Answer : Employ synchrotron-based powder XRD paired with Rietveld refinement to resolve crystal packing. Alternatively, use solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding patterns and lattice symmetry, referencing similar Schiff base derivatives .

Q. How can researchers address low yields in metal-organic framework (MOF) synthesis using this compound as a ligand?

- Methodological Answer : Optimize solvothermal conditions (e.g., DMF/water at 100°C for 24h) and stoichiometric ratios (ligand:metal = 2:1). Introduce microwave-assisted synthesis to reduce reaction time (30 min vs. 24h) and improve crystallinity. Characterize MOFs via BET surface area analysis and PXRD to confirm porosity .

Methodological Notes for Contradictory Data

- Spectral Assignments : Conflicting NMR peaks may arise from tautomerism; use heteronuclear 2D experiments (HSQC, HMBC) to resolve ambiguity .

- Biological Replicates : Include ≥3 independent replicates with internal controls (e.g., DMSO vehicle) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.